(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
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Overview
Description
“(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” is a chemical compound with the CAS Number: 117770-01-1 . It has a molecular weight of 169.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2S,3S,4R)-2-(hydroxymethyl)-3,4-pyrrolidinediol hydrochloride . The InChI code for this compound is 1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1 .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 169.61 .Scientific Research Applications
Glycosidase Inhibition
A study by Popowycz et al. (2004) synthesized derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, assessing their inhibitory activities toward various glycosidases. The research found that certain derivatives, particularly (2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol, were effective inhibitors of α-mannosidase from jack bean and almond (Popowycz, F. et al., 2004).
Anticancer Activity
Steimer et al. (2014) reported the synthesis of novel pyrrolidine 3,4-diol derivatives, including (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, and their evaluation as α-mannosidase inhibitors. They found moderate activity against α-mannosidase from Jack beans and significant antiproliferative effects in pancreatic cancer cell lines (Steimer, F. et al., 2014).
Synthesis and Derivatization
Goli et al. (1994) focused on the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters. The study provided detailed methodology for producing this compound in high yield and purity, which is essential for its application in various research areas (Goli, D. M. et al., 1994).
Chemo-enzymatic Synthesis and Inhibitory Properties
Concia et al. (2013) explored a chemo-enzymatic strategy for preparing 2-aminomethyl derivatives of (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol. Their research led to novel derivatives with significant variations in inhibitory profiles compared to the parent compound, and some were active against Mycobacterium tuberculosis (Concia, A. L. et al., 2013).
Tumor Cell Growth Inhibition
Fiaux et al. (2005) prepared new substituted pyrrolidine-3,4-diol derivatives, assessing their inhibitory effects on commercial glycosidases and human tumor cells. They found that certain derivatives were effective in inhibiting the growth of glioblastoma and melanoma cells while displaying selectivity for tumor cells over normal cells (Fiaux, H. et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-YMDUGQBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)CO)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
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